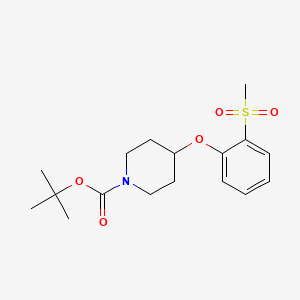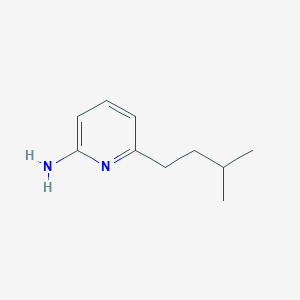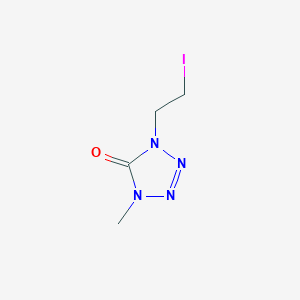
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with 2,2-diethoxyacetimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The diethoxy groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxy groups.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Hydroxyl derivatives of the compound.
Applications De Recherche Scientifique
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorobenzyl bromide
- 2-Bromo-5-fluorobenzoic acid
Uniqueness
N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H18BrFN2O2 |
|---|---|
Poids moléculaire |
333.20 g/mol |
Nom IUPAC |
N'-[(2-bromo-5-fluorophenyl)methyl]-2,2-diethoxyethanimidamide |
InChI |
InChI=1S/C13H18BrFN2O2/c1-3-18-13(19-4-2)12(16)17-8-9-7-10(15)5-6-11(9)14/h5-7,13H,3-4,8H2,1-2H3,(H2,16,17) |
Clé InChI |
VMNYMLIJKOBTPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=NCC1=C(C=CC(=C1)F)Br)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8388901.png)











![3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester](/img/structure/B8388973.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-8-iodo-](/img/structure/B8388981.png)
